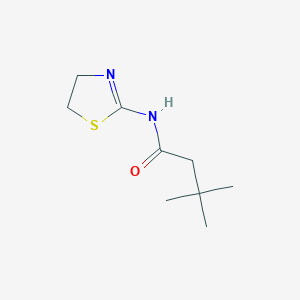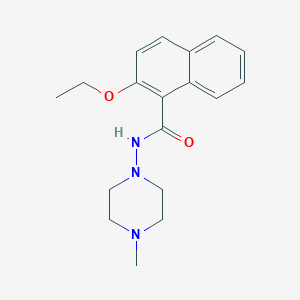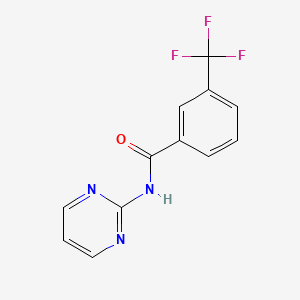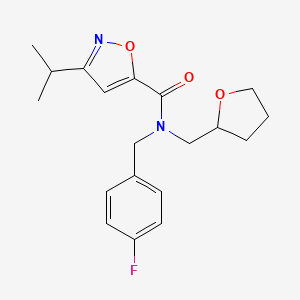
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide is a compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiophenol with an appropriate α-haloketone to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The thiazole ring is crucial for its binding affinity and specificity, enabling it to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer drug.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the thiazole ring with the butanamide moiety provides a versatile scaffold for drug development and other applications.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-9(2,3)6-7(12)11-8-10-4-5-13-8/h4-6H2,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOGWHZBGUBICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NCCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dimethylphenyl)ethyl]isonicotinamide](/img/structure/B4184388.png)
![2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B4184392.png)


![1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4184437.png)
![N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4184440.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B4184441.png)

![N-[1-(3,4-dimethylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B4184450.png)
![N-[4-(methylsulfamoyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE](/img/structure/B4184466.png)
![3-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184472.png)
METHANONE](/img/structure/B4184473.png)
![Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4184479.png)
